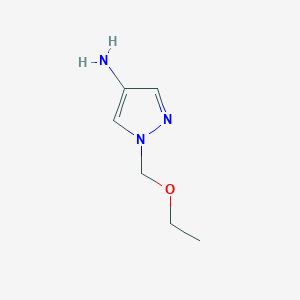
1-(bromomethyl)-1,4,4-trifluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1,4,4-trifluorocyclohexane, also known as 1-Bromomethyl-1,4,4-trifluorocyclohexane, is a synthetic compound that is used in a variety of applications, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the production of agrochemicals. This compound has a unique structure that allows it to interact with other molecules in a variety of ways, making it a useful tool for scientists in a number of fields.
Wissenschaftliche Forschungsanwendungen
1-(bromomethyl)-1,4,4-trifluorocyclohexanel-1,4,4-trifluorocyclohexane is used in a variety of scientific research applications. It is commonly used as a catalyst in the synthesis of pharmaceuticals, as a polymerization agent in the production of polymers, and as an intermediate in the production of agrochemicals. In addition, the compound has been used in the synthesis of a variety of other compounds, such as chiral compounds, organometallic compounds, and heterocyclic compounds.
Wirkmechanismus
1-(bromomethyl)-1,4,4-trifluorocyclohexanel-1,4,4-trifluorocyclohexane is a highly reactive compound, and it is capable of forming covalent bonds with a variety of other molecules. The compound is capable of forming a variety of different types of bonds, including hydrogen bonds, ionic bonds, and covalent bonds. The compound is also capable of forming coordination bonds with metals, and this allows it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
1-(bromomethyl)-1,4,4-trifluorocyclohexanel-1,4,4-trifluorocyclohexane is not known to have any significant biochemical or physiological effects. However, due to its highly reactive nature, it is important to take proper safety precautions when handling the compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-(bromomethyl)-1,4,4-trifluorocyclohexanel-1,4,4-trifluorocyclohexane has a number of advantages when used in lab experiments. It is relatively easy to synthesize, and the reaction can be carried out in an inert atmosphere at a low temperature. In addition, the compound is highly reactive and can form a variety of different types of bonds, making it a useful tool for a variety of synthetic reactions. However, the compound is also highly volatile, and it can be difficult to store and handle.
Zukünftige Richtungen
1-(bromomethyl)-1,4,4-trifluorocyclohexanel-1,4,4-trifluorocyclohexane has a number of potential future applications. It can be used as a catalyst in a variety of synthetic reactions, and it can be used in the production of a variety of polymers and agrochemicals. In addition, the compound can be used as an intermediate in the synthesis of a variety of chiral compounds, organometallic compounds, and heterocyclic compounds. Finally, the compound can be used to study the mechanism of action of other compounds, and it can be used to develop new and improved synthetic reactions.
Synthesemethoden
1-(bromomethyl)-1,4,4-trifluorocyclohexanel-1,4,4-trifluorocyclohexane can be synthesized through a reaction between 1,4,4-trifluorocyclohexane and bromine. The reaction is carried out in an inert atmosphere at a temperature of -78 °C, and the reaction is typically complete in 3 hours. The reaction produces 1-bromomethyl-1,4,4-trifluorocyclohexane in yields of up to 95%.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1-(bromomethyl)-1,4,4-trifluorocyclohexane can be achieved through a multi-step process involving the conversion of a cyclohexene derivative to the desired product via bromination and substitution reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Hydrogen peroxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "1,4,4-trifluorocyclohexene" ], "Reaction": [ "Step 1: Bromination of cyclohexene with bromine in the presence of hydrochloric acid to yield 1-bromocyclohexene.", "Step 2: Oxidation of 1-bromocyclohexene with hydrogen peroxide in the presence of sodium hydroxide to yield 1-bromo-1-hydroxycyclohexane.", "Step 3: Treatment of 1-bromo-1-hydroxycyclohexane with sodium bicarbonate to yield 1-bromo-1-cyclohexene.", "Step 4: Reaction of 1-bromo-1-cyclohexene with 1,4,4-trifluorocyclohexene in the presence of a Lewis acid catalyst to yield 1-(bromomethyl)-1,4,4-trifluorocyclohexane." ] } | |
| 2306265-37-0 | |
Molekularformel |
C7H10BrF3 |
Molekulargewicht |
231.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



